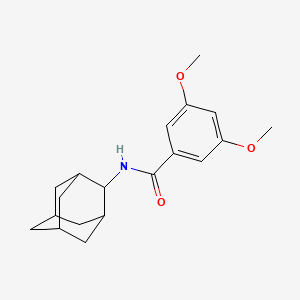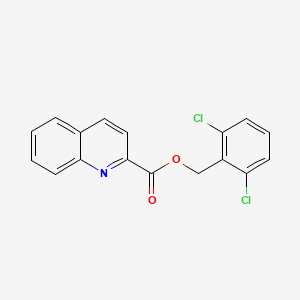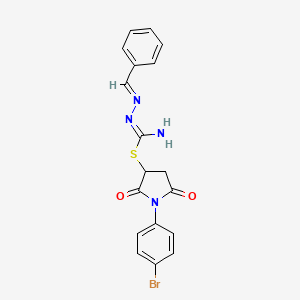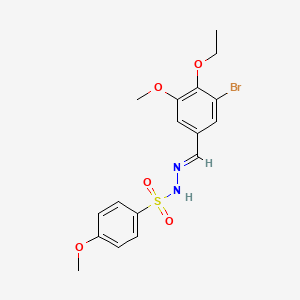![molecular formula C15H18N2O2S B5762265 N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)
N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea, also known as FMT, is a thiourea derivative that has been widely studied for its potential therapeutic applications. FMT has been found to exhibit a range of biological activities, including anticancer, antiviral, and antifungal effects.
作用機序
The mechanism of action of N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. These effects may contribute to the anticancer and antiviral properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival rates in animal models of cancer.
実験室実験の利点と制限
N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yield and purity. This compound has been extensively studied, and its biological activities are well-documented. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the identification of the molecular targets of this compound, which could provide insight into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans. Overall, this compound has promising potential as a therapeutic agent, and further research is needed to fully explore its applications.
合成法
N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea can be synthesized through a multi-step process. The first step involves the condensation of 2-methoxybenzaldehyde with 2-aminophenethylamine to form 2-(2-methoxyphenyl)ethylamine. This intermediate is then reacted with 2-chloroethyl isothiocyanate to form the thiourea derivative, this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for research purposes.
科学的研究の応用
N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, this compound has been found to have antifungal activity against Candida albicans, a common fungal pathogen.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-18-14-7-3-2-5-12(14)8-9-16-15(20)17-11-13-6-4-10-19-13/h2-7,10H,8-9,11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGKNYUCPNLQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)


![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)
![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)



![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)
![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)
